molecular formula C8H12F2O3 B6588766 2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid CAS No. 2022334-55-8

2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid

Cat. No.: B6588766
CAS No.: 2022334-55-8
M. Wt: 194.2
InChI Key:
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Description

2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C8H12F2O3. It is a derivative of cyclohexane, featuring two fluorine atoms and a hydroxyacetic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid typically involves the fluorination of cyclohexane derivatives followed by the introduction of the hydroxyacetic acid group. One common method includes the reaction of 4,4-difluorocyclohexanone with a suitable reagent to introduce the hydroxyacetic acid moiety. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the cyclohexane ring.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(4,4-difluorocyclohexyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4,4-difluorocyclohexyl)ethanol.

    Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atoms may enhance the compound’s stability and binding affinity to its targets, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Difluorocyclohexyl)acetic acid: Similar structure but lacks the hydroxy group.

    4,4-Difluorocyclohexanol: Contains a hydroxy group but lacks the acetic acid moiety.

    2-(4,4-Difluorocyclohexyl)propanoic acid: Similar structure with a propanoic acid group instead of hydroxyacetic acid.

Uniqueness

2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid is unique due to the presence of both fluorine atoms and the hydroxyacetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2022334-55-8

Molecular Formula

C8H12F2O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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